molecular formula C35H35ClN2OS B032453 Montelukast nitrile CAS No. 866923-62-8

Montelukast nitrile

Cat. No.: B032453
CAS No.: 866923-62-8
M. Wt: 567.2 g/mol
InChI Key: LFNFSZSLPYLMBG-LDXVMNHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast nitrile is a derivative of Montelukast, a leukotriene receptor antagonist widely used in asthma and allergic rhinitis therapy . While Montelukast sodium (C₃₅H₃₆ClNO₃S·Na) is the clinically approved form, the nitrile variant introduces a cyano (-CN) group, altering its chemical and pharmacological profile. Nitrile-containing compounds are notable for their electron-withdrawing properties, which influence molecular stability, charge distribution, and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of montelukast nitrile typically involves the introduction of a nitrile group into the montelukast molecule. One common method is the reaction of montelukast with a nitrile-containing reagent under specific conditions. For example, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The process often requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

Montelukast nitrile undergoes oxidation primarily at the nitrile group and sulfide moiety:

  • Nitrile to Carboxylic Acid :
    The nitrile group (-C≡N) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions . This reaction is critical in converting intermediates during montelukast synthesis.
  • Sulfide Oxidation :
    The sulfide group (-S-) in the thioether linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

Table 1: Oxidation Conditions and Products

Reaction SiteReagents/ConditionsMajor ProductYieldSource
NitrileKMnO₄, H₂SO₄, 80°CCarboxylic acid derivative74–86%
SulfideH₂O₂ (30%), CH₃CN, 25°CSulfoxide60–80%
SulfidemCPBA, CH₂Cl₂, 0°C to RTSulfone45–65%

Reduction Reactions

The nitrile group is selectively reduced to primary amines or aldehydes:

  • Nitrile to Amine :
    Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to a primary amine (-CH₂NH₂) .
  • Catalytic Hydrogenation :
    Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel selectively reduces the nitrile to an aldehyde (-CHO) under controlled conditions .

Table 2: Reduction Pathways

Reducing AgentSolvent/ConditionsProductSelectivitySource
LiAlH₄THF, refluxPrimary amineHigh
H₂ (1 atm), Pd/CEtOH, 25°CAldehydeModerate
NaBH₄/I₂CH₃CN, RTSecondary alcoholLow

Substitution Reactions

The nitrile group participates in nucleophilic substitution reactions:

  • Cyanation :
    Reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to form dinitrile derivatives, a key step in industrial-scale montelukast synthesis .
  • Thiol Substitution :
    The nitrile reacts with thiols (e.g., 1-mercaptomethylcyclopropane) in acetonitrile under inert gas (N₂/Ar) to form thioether linkages, critical for montelukast’s final structure .

Table 3: Substitution Reaction Parameters

NucleophileSolvent/BaseTemperatureProductPuritySource
NaCNDMSO, Cs₂CO₃0–20°CDinitrile intermediate>95%
R-SHCH₃CN, Cs₂CO₃0–10°CThioether-linked montelukast90–94%
NH₃EtOH, NH₄Cl50°CAmidine derivative70–85%

Degradation and Stability

This compound is prone to photodegradation and hydrolysis:

  • Photodegradation :
    Exposure to UV light in methanol generates cyclized byproducts via radical-mediated pathways .
  • Hydrolysis :
    Acidic conditions (HCl, H₂O) hydrolyze the nitrile to carboxylic acids, while basic conditions (NaOH, H₂O) yield amides .

Table 4: Degradation Pathways

ConditionDegradation ProductMechanismSource
UV light (MeOH)Cyclized quinoline derivativeRadical recombination
0.1 M HCl, 60°CCarboxylic acidAcid hydrolysis
0.1 M NaOH, 25°CAmideBase hydrolysis

Analytical Characterization

Scientific Research Applications

Medicinal Chemistry

Montelukast nitrile serves as a key building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

  • Building Block for Synthesis : The introduction of the nitrile group can facilitate various chemical reactions, making it a valuable precursor in drug development.

Pharmacological Studies

Research has focused on the effects of this compound on biological systems, particularly regarding its interaction with leukotriene pathways.

  • Anti-inflammatory Properties : Studies indicate that this compound may exhibit anti-inflammatory effects similar to those of its parent compound, potentially offering new treatments for conditions like asthma and allergic rhinitis.

Biochemical Mechanisms

This compound is investigated for its mechanism of action at the molecular level, particularly in blocking cysteinyl leukotriene receptors.

  • Targeting CysLT1 Receptor : By inhibiting this receptor, this compound may prevent the binding of inflammatory mediators such as leukotriene D4 (LTD4), thereby reducing inflammation in respiratory pathways.

Comparison of Montelukast and this compound

FeatureMontelukastThis compound
Chemical StructureContains a carboxylic acidContains a nitrile group
Mechanism of ActionCysLT1 receptor antagonistCysLT1 receptor antagonist
Therapeutic UsesAsthma, allergic rhinitisPotential anti-inflammatory
Synthesis ComplexityModerateHigher due to nitrile group

In Silico Simulations Against SARS-CoV-2

Recent research utilized multiscale in silico simulations to explore the potential neutralization effects of montelukast on SARS-CoV-2. This indicates that derivatives like this compound may also warrant investigation for antiviral properties .

Mechanism of Action

Montelukast nitrile exerts its effects by interacting with leukotriene receptors, similar to montelukast. The nitrile group may influence the binding affinity and specificity of the compound to its molecular targets. The primary pathway involves the inhibition of leukotriene D4 binding to its receptor, leading to reduced inflammation and bronchoconstriction.

Comparison with Similar Compounds

Structural and Electronic Properties

Montelukast nitrile’s nitrile group distinguishes it from other Montelukast derivatives, such as Montelukast dicyclohexylamine (C₃₅H₃₆ClNO₃S·C₁₂H₂₃N), which incorporates a bulky amine group to improve solubility and oral absorption . The nitrile group’s electron-withdrawing nature contrasts with carboxy esters (e.g., compounds 5 and 6 in polycyclic aromatic systems), which disrupt internal charge transfer (ICT) and reduce cytotoxicity .

Table 1: Key Structural and Electronic Differences

Compound Functional Group Electronic Effect Bioactivity Impact
This compound -CN Electron-withdrawing Enhanced stability, potential cytotoxicity
Montelukast sodium -SO₃⁻Na⁺ Polar, ionic Approved for asthma/allergy
Compound 5 (carboxy ester) -COOR Disrupts ICT Reduced cytotoxicity
Compound 2 (nitrile + donor) -CN + -OCH₃ Enhanced charge asymmetry High cytotoxicity

Cytotoxicity and Bioactivity

Nitrile-containing compounds exhibit variable cytotoxicity depending on substituent placement. For example, polycyclic aromatic compounds with proximal electron donor groups (e.g., -OCH₃) and nitrile groups (compounds 2–4) show heightened cytotoxicity due to non-uniform electron distribution . This compound’s nitrile group may similarly influence its interaction with leukotriene receptors or metabolic enzymes, though direct comparative studies are lacking. In contrast, Montelukast sodium’s sulfonate group promotes solubility but may reduce membrane permeability compared to nitrile derivatives.

Metabolic and Stability Profiles

For instance, Montelukast dicyclohexylamine uses a microsuspension formulation with hydroxypropyl methylcellulose to enhance stability , whereas the nitrile variant’s inherent chemical resilience could reduce dependency on formulation additives.

Biological Activity

Montelukast nitrile, a derivative of montelukast, has garnered attention for its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and safety profile based on recent studies.

Overview of this compound

Montelukast is primarily known as a cysteinyl-leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. The nitrile form has been investigated for its enhanced pharmacological properties, including its antiviral effects against SARS-CoV-2 and anti-inflammatory activities.

1. Inhibition of Viral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2. In vitro experiments showed that montelukast inhibits the main protease (Mpro) of the virus, crucial for viral replication. Key findings include:

  • Mpro Inhibition : At a concentration of 100 µM, this compound resulted in a 74% reduction in Mpro activity. The IC50 value was determined to be approximately 28.36 µM, indicating a strong binding affinity to the enzyme .
  • Binding Energy Calculations : Molecular dynamics simulations revealed an average binding free energy of -79.60 ± 8.66 kcal/mol at the Mpro site and -43.93 ± 7.66 kcal/mol at the spike/ACE2 interface, suggesting robust interactions that could impede viral entry into host cells .

2. Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects by modulating immune responses:

  • T Lymphocyte Modulation : Studies indicate that montelukast reduces T cell proliferation and increases apoptosis in allergen-specific T cells at low concentrations (10^-6 M). This effect is mediated through alterations in gene expression associated with apoptosis and inflammatory responses .

Case Study 1: Neuropsychiatric Adverse Events

A population-based case-crossover study assessed the risk of neuropsychiatric adverse events (NPAEs) associated with montelukast use in pediatric patients. The study found increased risks across various time windows after montelukast exposure, highlighting the need for cautious prescribing practices .

Hazard PeriodAdjusted Odds Ratio (aOR)95% Confidence Interval
3 days1.281.24 to 1.32
7 days1.291.26 to 1.33
14 days1.341.31 to 1.37
28 days1.381.36 to 1.41
56 days1.211.19 to 1.22

This underscores the importance of monitoring for psychological side effects during treatment.

Efficacy Against Respiratory Viruses

The dual action of this compound as both an antiviral and anti-inflammatory agent makes it a candidate for further investigation in respiratory viral infections beyond COVID-19:

  • Inhibition of Cytokine Production : Montelukast has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated during viral infections and can exacerbate respiratory conditions .

Q & A

Q. Basic: What are the established synthetic pathways for Montelukast nitrile, and what are the key intermediates involved?

Answer:
this compound is synthesized through multi-step organic reactions, often involving chiral resolution to achieve its stereochemical configuration. Key intermediates include tert-butylthiol derivatives and substituted quinoline precursors. Critical parameters such as reaction temperature, catalyst selection (e.g., chiral auxiliaries), and solvent polarity must be optimized to enhance yield and purity. For example, nitrile group formation may involve nucleophilic substitution or cyanide-mediated reactions under controlled pH conditions (e.g., pH 7–9) to avoid side products . Detailed synthetic protocols should specify intermediates’ spectroscopic characterization (e.g., NMR, HPLC-MS) to confirm structural fidelity .

Q. Advanced: How do conflicting data from retrospective studies on Montelukast’s neuropsychiatric effects influence the design of prospective clinical trials?

Answer:
Conflicting retrospective studies (e.g., Glockler-Lauf 2019 vs. Ali 2015) highlight challenges in establishing causality between Montelukast and neuropsychiatric events . To address this, prospective trials should:

  • Control for confounders : Stratify participants by comorbidities (e.g., pre-existing psychiatric conditions) and concomitant medications.
  • Standardize adverse event reporting : Use validated tools like the Neuropsychiatric Adverse Event Questionnaire (NAEQ) for consistent data collection.
  • Incorporate longitudinal monitoring : Track neurobehavioral metrics at baseline and during treatment.
  • Leverage adaptive trial designs : Allow mid-study protocol adjustments based on interim safety analyses .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer:
Essential techniques include:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) to quantify impurities (<0.1% threshold).
  • Spectroscopy : 1^1H/13^{13}C NMR for verifying nitrile group integration and stereochemistry.
  • Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks (m/z 586.2 for this compound).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .

Q. Advanced: What strategies can resolve discrepancies in this compound’s pharmacokinetic data across different experimental models?

Answer:
Discrepancies often arise from interspecies metabolic variations or assay sensitivity. Mitigation strategies:

  • Cross-model validation : Compare in vitro (e.g., microsomal assays) and in vivo (rodent/primate) data to identify species-specific metabolism.
  • Standardized protocols : Adopt consensus guidelines for plasma sampling intervals and bioanalytical methods (e.g., ELISA vs. LC-MS/MS).
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate enzyme kinetics (CYP3A4/5 activity) to predict human pharmacokinetics .

Q. Basic: How does the nitrile group in Montelukast influence its binding affinity to leukotriene receptors compared to other functional groups?

Answer:
The nitrile group enhances binding via:

  • Hydrophobic interactions : Stabilizes receptor pocket engagement in the CysLT1_1 receptor.
  • Electrostatic complementarity : Polarizes adjacent carbonyl groups, improving hydrogen-bonding with Arg231 and Tyr272 residues.
    Comparative studies show replacing nitrile with carboxylate reduces potency by 10-fold, underscoring its critical role .

Q. Advanced: What computational models are validated for predicting this compound’s metabolic pathways, and how do they compare with empirical data?

Answer:
Validated models include:

  • Molecular docking (AutoDock Vina) : Predicts CYP3A4-mediated oxidation sites (e.g., methyl group hydroxylation).
  • QSAR models : Correlate substituent electronegativity with metabolic clearance rates.
  • In silico toxicity prediction (ADMETlab) : Flags potential reactive metabolites.
    Empirical validation via hepatocyte incubation and UPLC-QTOF-MS is essential to confirm predicted pathways .

Q. Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?

Answer:
Stability studies indicate:

  • Acidic conditions (pH <3) : Rapid hydrolysis of the nitrile group to carboxylic acid.
  • Neutral/basic conditions (pH 7–9) : Stable for >24 hours at 25°C.
  • Thermal degradation : >5% degradation at 40°C after 12 weeks. Storage recommendations include airtight containers with desiccants at 2–8°C .

Q. Advanced: How can researchers account for batch-to-batch variability in this compound when designing long-term pharmacological studies?

Answer:

  • Pre-study characterization : Mandate Certificate of Analysis (CoA) review for impurity profiles and enantiomeric excess.
  • Stability-indicating assays : Monitor degradation products monthly using forced degradation studies (e.g., exposure to UV light, 40°C/75% RH).
  • Statistical adjustments : Use mixed-effects models to quantify variability’s impact on dose-response outcomes .

Q. Basic: What validated in vitro assays exist for evaluating this compound’s efficacy in leukotriene pathway inhibition?

Answer:

  • Receptor binding assays : Radiolabeled 3^3H-LTD4_4 competition studies in human CysLT1_1-transfected HEK293 cells.
  • Calcium flux assays : Measure intracellular Ca2+^{2+} mobilization inhibition (IC50_{50} typically 2–5 nM).
  • ELISA for cysteinyl leukotrienes : Quantify LTC4_4/LTD4_4 reduction in stimulated eosinophils .

Q. Advanced: What statistical approaches are most appropriate for meta-analyses of this compound’s therapeutic outcomes given heterogeneous study designs?

Answer:

  • Random-effects models : Account for inter-study variance (I2^2 statistic).
  • Subgroup analysis : Stratify by study type (RCT vs. observational), dosage, and patient demographics.
  • Sensitivity analysis : Exclude high-risk-of-bias studies (e.g., unblinded trials).
  • GRADE framework : Assess evidence quality for clinical recommendations .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866923-62-8
Record name 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Montelukast nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.